SR 47063

Description

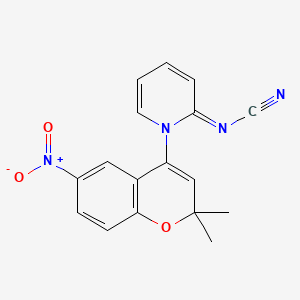

SR 47063 is a benzopyran-class potassium channel opener (KCO) that selectively activates ATP-sensitive potassium (KATP) channels. It exhibits high potency in modulating KATP channels in skeletal muscle and smooth muscle tissues, primarily by competitively antagonizing ATP-mediated channel inhibition . Studies demonstrate that this compound stabilizes KATP channels in an open conformation by interacting with nucleotide-binding sites and protonation-sensitive domains, enabling channel activation even under high ATP concentrations .

Properties

CAS No. |

135809-60-8 |

|---|---|

Molecular Formula |

C17H14N4O3 |

Molecular Weight |

322.32 g/mol |

IUPAC Name |

[1-(2,2-dimethyl-6-nitrochromen-4-yl)pyridin-2-ylidene]cyanamide |

InChI |

InChI=1S/C17H14N4O3/c1-17(2)10-14(20-8-4-3-5-16(20)19-11-18)13-9-12(21(22)23)6-7-15(13)24-17/h3-10H,1-2H3 |

InChI Key |

ZOHLDHMGABPLCB-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=NC#N)C |

Canonical SMILES |

CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=NC#N)C |

Synonyms |

4-(2-cyanimino-1,2-dihydropyrid-1-yl)-2,2-dimethyl-6-nitrochromene SR 47063 SR-47063 SR47063 |

Origin of Product |

United States |

Preparation Methods

The synthesis of SR-47063 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The compound’s chemical formula is C17H14N4O3, and its molecular weight is 322.32 g/mol .

Chemical Reactions Analysis

SR-47063 undergoes various chemical reactions, including:

Oxidation: The nitro group in SR-47063 can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Functional groups in SR-47063 can be substituted with other groups to form new compounds.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cardiovascular Research

- Pulmonary Hypertension : Research indicates that SR 47063 may be effective in treating pulmonary hypertension. In studies with lambs subjected to induced pulmonary hypertension, this compound demonstrated enhanced vasodilatory effects compared to control groups . This suggests its potential utility in clinical settings for managing high blood pressure within the pulmonary circulation.

- Vasorelaxation Studies : In vitro studies using isolated rat aorta have shown that this compound induces significant relaxation when precontracted with potassium chloride or endothelin-1. The findings indicate that the compound's effectiveness can be influenced by the presence or absence of endothelium, highlighting its complex interactions within vascular tissues .

Potential Therapeutic Uses

- Treatment of Ischemic Conditions : Given its vasodilatory properties, this compound may have applications in treating ischemic heart diseases by improving blood flow to ischemic tissues. Its ability to open KATP channels could facilitate better oxygen delivery during episodes of reduced blood supply.

- Diabetes and Metabolic Disorders : KATP channels are also implicated in metabolic regulation. Research into this compound's effects on insulin secretion and glucose metabolism could pave the way for its use in managing diabetes or related metabolic disorders.

Case Study 1: Pulmonary Hypertension in Newborns

In a study involving newborn lambs with induced pulmonary hypertension, researchers administered this compound to assess its effects on pulmonary vascular resistance. The results showed that this compound significantly reduced resistance compared to untreated controls, suggesting its potential as a therapeutic agent for neonatal pulmonary hypertension .

Case Study 2: Vascular Response Modulation

Another study investigated the impact of this compound on vascular responses under various pathological conditions. The compound was found to enhance relaxation responses in precontracted vessels from hypertensive models, indicating that it could serve as a valuable tool for understanding vascular pathophysiology and developing targeted therapies for hypertension .

Data Summary

| Application Area | Findings | Implications |

|---|---|---|

| Pulmonary Hypertension | Enhanced vasodilation in hypertensive models | Potential treatment for neonatal conditions |

| Ischemic Heart Disease | Improved blood flow and oxygen delivery | Possible therapeutic use in ischemia |

| Diabetes Management | Influence on insulin secretion and glucose metabolism | Future research direction |

Mechanism of Action

SR-47063 exerts its effects by opening potassium channels, specifically ATP-sensitive potassium channels (KATP channels) . This action leads to the relaxation of smooth muscle cells in blood vessels, resulting in vasodilation . The compound interacts with nucleotides and protons, modulating the activity of KATP channels . The vasorelaxant action of SR-47063 is strongly inhibited by glibenclamide, indicating that its mechanism involves ATP-dependent potassium channels .

Comparison with Similar Compounds

Key Insights :

- Benzopyrans (this compound, Levcromakalim) : Exhibit higher potency due to optimized interactions with the benzopyran-binding site on KATP channels .

- Non-Benzopyrans (Pinacidil, Aprikalim): Lower affinity attributed to faster dissociation rates and reduced stability in the binding pocket .

2.2 Mechanism of Action and Nucleotide Interactions

This compound and other KCOs modulate KATP channels through competitive and allosteric mechanisms:

Key Findings :

- This compound and levcromakalim require nucleotides (ATP/ADP) to activate KATP channels, whereas pinacidil and aprikalim show residual activity in nucleotide-free conditions .

- Lowering pH to 6.0 reverses this compound-induced activation by protonating critical histidine residues, a mechanism shared across benzopyrans .

2.3 Pharmacological and Therapeutic Profiles

Key Insights :

- This compound demonstrates superior potency in bronchial smooth muscle relaxation compared to cromakalim, with a 3–10× lower EC₅₀ .

- All KCOs are antagonized by sulfonylureas (e.g., glibenclamide), confirming their action on KATP channels .

Critical Considerations and Limitations

- Species Variability : In amphibian skeletal muscle, this compound activation is strictly nucleotide-dependent, whereas mammalian models show partial nucleotide-independent effects, suggesting species-specific channel properties .

- Solubility Issues : this compound and levcromakalim form cloudy solutions at >200 µM, limiting high-dose applications .

- Structural Optimization: Benzopyrans’ lipophilic side chains enhance membrane permeability and target engagement compared to non-benzopyrans .

Biological Activity

SR 47063 is a potassium channel opener that has been studied for its pharmacological effects, particularly in the context of vascular smooth muscle relaxation and potential therapeutic applications in conditions such as hypertension and myocardial ischemia. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound primarily acts as an agonist of ATP-sensitive potassium (K(ATP)) channels. These channels play a crucial role in regulating vascular tone by mediating hyperpolarization and relaxation of smooth muscle cells. The interaction between this compound and K(ATP) channels has been demonstrated through various assays, including:

- Rhodamine 123 Protection Assay : This assay showed that this compound induces a conformation in K(ATP) channels that is resistant to blockade by rhodamine 123, suggesting an activating mechanism at the molecular level .

- Vasorelaxation Studies : In isolated blood vessels, this compound has been shown to induce significant vasorelaxation, which is inhibited by glibenclamide, a known K(ATP) channel blocker. This indicates that its vasodilatory effects are mediated through K(ATP) channel activation .

Pharmacological Profile

The pharmacological profile of this compound indicates its potency and efficacy compared to other K(ATP) channel openers. Key findings include:

- Potency : this compound is reported to be approximately 14-fold more potent than levcromakalim in inhibiting spontaneous contractions in vascular tissues .

- Vasorelaxant Effects : In studies conducted on rabbit aorta and human saphenous vein, this compound demonstrated effective vasorelaxation, with significant dose-dependent responses observed .

Table 1: Summary of Key Studies on this compound

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Hypertension Management : In preclinical models, this compound has shown promise in reducing blood pressure through its vasodilatory effects. The drug's ability to activate K(ATP) channels may provide a novel approach for treating hypertension, particularly in patients who are resistant to conventional therapies.

- Myocardial Ischemia : Research indicates that this compound may improve myocardial oxygen supply during ischemic events by promoting vasodilation in coronary arteries, thereby enhancing blood flow and reducing ischemic damage.

Q & A

Q. What are the standard experimental protocols for assessing SR 47063's vasorelaxant effects in isolated tissues?

- Methodological Answer : Use isolated tissue preparations (e.g., human saphenous vein or rat aorta) pre-contracted with agents like endothelin-1. Apply this compound in logarithmic concentration increments (10⁻¹⁰ to 10⁻⁶ M) and measure relaxation percentages. Include controls for baseline tension and vehicle effects. Standardize tissue viability via repeated agonist exposure. Statistical analysis should account for variability using error bars (SD or SEM) .

Q. How should researchers interpret concentration-response curves for this compound?

- Methodological Answer : Analyze the half-maximal effective concentration (EC₅₀) to quantify potency and maximal relaxation (%) for efficacy. Compare curves across tissues (e.g., human vs. rodent) to identify tissue-specific effects. Note discrepancies, such as reduced efficacy at higher concentrations in certain models (e.g., , Chart A vs. B), and validate via post-hoc tests (e.g., ANOVA with Tukey correction) .

Q. What controls are essential when studying this compound's interaction with KATP channels?

- Methodological Answer : Include blockers like glibenclamide to confirm KATP channel specificity. Control for pH variations, as this compound's activation of KATP channels is pH-dependent (e.g., reduced efficacy in acidic conditions). Use ATP to assess competitive inhibition and validate channel activity via electrophysiological recordings (e.g., patch-clamp) .

Advanced Research Questions

Q. How does this compound modulate KATP channel activity under varying pH conditions?

- Methodological Answer : this compound stabilizes KATP channels in a nucleotide-inaccessible, open conformation by occupying nKco sites and proton-binding domains. To study this, conduct patch-clamp experiments at pH 6.0–8.0 with/without ATP. Use kinetic modeling to predict channel open probability and validate against experimental current traces. Adjust parameters for protonation states to reconcile discrepancies in ATP inhibition .

Q. Why do studies report contradictory relaxation trends for this compound at higher concentrations?

- Methodological Answer : Tissue-specific receptor desensitization or off-target effects (e.g., calcium channel modulation) may explain reduced efficacy. Design experiments with selective antagonists (e.g., L-type Ca²⁺ blockers) and compare results across species/tissues. Replicate studies using identical pre-contraction agents (e.g., KCl vs. endothelin-1) to isolate confounding factors .

Q. How can researchers validate mechanistic models of this compound's action on KATP channels?

- Methodological Answer : Use a four-state model incorporating ATP binding, protonation, and this compound occupancy. Fit model parameters to experimental data (e.g., ATP dose-response under varying pH). Validate predictions via mutagenesis of key residues (e.g., nKco sites) and measure changes in channel activation. Cross-reference with structural studies (e.g., cryo-EM) for conformational validation .

Q. What strategies resolve discrepancies in this compound's efficacy between in vitro and in vivo models?

- Methodological Answer : Account for pharmacokinetic factors (e.g., metabolism, tissue penetration) using LC-MS to measure drug concentrations in target tissues. Pair in vitro assays (e.g., isolated vessels) with in vivo hemodynamic monitoring (e.g., pulmonary pressure in lambs). Use computational modeling to extrapolate in vitro potency to in vivo dosing .

Methodological Best Practices

- Data Validation : Replicate experiments across independent labs to address variability in tissue sourcing or protocol execution.

- Model Transparency : Publish raw datasets and model code (e.g., GitHub repositories) to facilitate peer validation .

- Ethical Compliance : Obtain institutional approval for animal/human tissue use and adhere to ARRIVE guidelines for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.